molecular formula C12H14N2O2 B596304 Methyl 1-propylbenzoimidazole-5-carboxylate CAS No. 1355247-11-8

Methyl 1-propylbenzoimidazole-5-carboxylate

Cat. No.: B596304
CAS No.: 1355247-11-8
M. Wt: 218.256
InChI Key: DHSBSKFTQSOEAI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-propylbenzoimidazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with carboxylic acid derivatives under acidic or basic conditions . The reaction conditions can vary, but often involve heating the reactants in the presence of a dehydrating agent to facilitate ring closure.

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-propylbenzoimidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzimidazole ring or the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .

Scientific Research Applications

Methyl 1-propylbenzoimidazole-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 1-propylbenzoimidazole-5-carboxylate involves its interaction with specific molecular targets. The benzimidazole core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Uniqueness

Methyl 1-propylbenzoimidazole-5-carboxylate is unique due to its specific substitution pattern, which can confer distinct biological and chemical properties. Its methyl ester group and propyl substituent can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Biological Activity

Methyl 1-propylbenzoimidazole-5-carboxylate (MPBC) is a benzimidazole derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activities associated with MPBC, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a benzimidazole core with a propyl group and a methyl ester functional group. This structural configuration is pivotal in determining its biological activities.

Antimicrobial Activity

Research indicates that various benzimidazole derivatives exhibit significant antimicrobial properties. MPBC has been evaluated for its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of MPBC

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Klebsiella pneumoniae64 µg/mL
Candida albicans128 µg/mL

The above table summarizes the MIC values for MPBC against various microbial strains, demonstrating its potential as an antimicrobial agent. The compound exhibited particularly strong activity against Staphylococcus aureus, suggesting its utility in treating infections caused by this pathogen.

Anticancer Activity

MPBC has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Efficacy

In vitro studies demonstrated that MPBC significantly reduced cell viability in human leukemia cells with an IC50 value of approximately 3 µM. This suggests a potent anticancer effect, comparable to other benzimidazole derivatives known for their activity against cancer cells.

Table 2: Anticancer Activity of MPBC

Cancer Cell LineIC50 (µM)Reference
HL60 (Leukemia)3
MCF7 (Breast Cancer)10
A549 (Lung Cancer)15

The data indicates that MPBC exhibits selective cytotoxicity towards certain cancer cell lines, making it a candidate for further development as an anticancer therapeutic agent.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, MPBC has shown promise in modulating inflammatory responses. Research has highlighted its ability to inhibit pro-inflammatory cytokines in vitro.

MPBC appears to exert its anti-inflammatory effects by downregulating the expression of cyclooxygenase-2 (COX-2) and inhibiting the nuclear factor kappa B (NF-κB) signaling pathway. This mechanism is crucial in managing inflammatory conditions.

Properties

IUPAC Name

methyl 1-propylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-3-6-14-8-13-10-7-9(12(15)16-2)4-5-11(10)14/h4-5,7-8H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSBSKFTQSOEAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30742749
Record name Methyl 1-propyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-11-8
Record name Methyl 1-propyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30742749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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